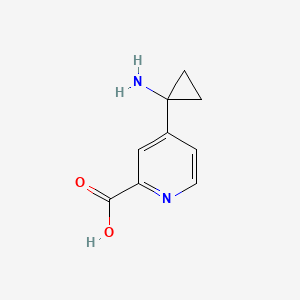
4-(1-Aminocyclopropyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminocyclopropyl)picolinic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₂. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its unique structure, which includes a cyclopropyl group attached to the amino group at the fourth position of the picolinic acid ring.
Méthodes De Préparation
The synthesis of 4-(1-Aminocyclopropyl)picolinic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of potassium permanganate for the oxidation of α-picoline, followed by isolation through the copper salt .
Analyse Des Réactions Chimiques
4-(1-Aminocyclopropyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: It can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include diazo compounds, ylides, and carbene intermediates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(1-Aminocyclopropyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a substrate in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 4-(1-Aminocyclopropyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .
Comparaison Avec Des Composés Similaires
4-(1-Aminocyclopropyl)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its cyclopropyl group attached to the amino group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
4-(1-aminocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(2-3-9)6-1-4-11-7(5-6)8(12)13/h1,4-5H,2-3,10H2,(H,12,13) |
Clé InChI |
JYRNWVWXCHFONA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=NC=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


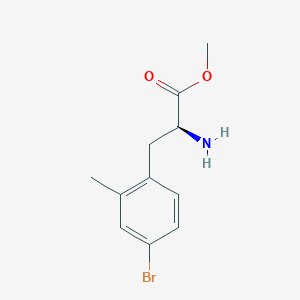
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)

![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)


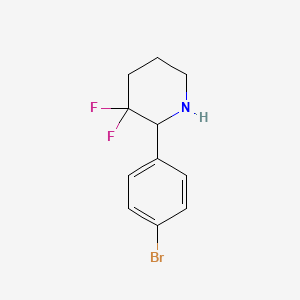
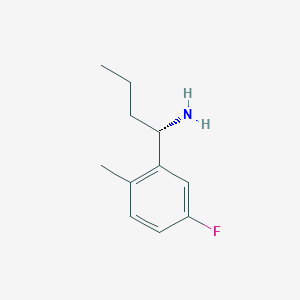
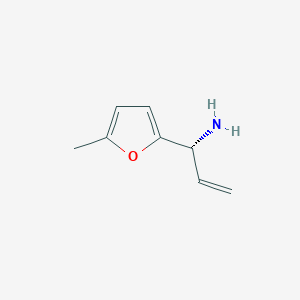
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
